molecular formula C17H21N3O2S2 B2388291 N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide CAS No. 1207025-53-3

N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2388291
CAS No.: 1207025-53-3
M. Wt: 363.49
InChI Key: ZPAPSMFPPXWWFM-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide is a synthetic organic compound Its complex structure combines elements from thiazole and cyclopentane, marking it as a significant molecule in various fields of scientific research

Mechanism of Action

Target of Action

It’s worth noting that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms depending on their biological activity For instance, some thiazole derivatives act as inhibitors for certain enzymes, while others might interact with cell receptors or DNA

Biochemical Pathways

Thiazole derivatives are known to impact a wide range of biochemical pathways depending on their biological activity . For example, some thiazole derivatives involved in antioxidant activity might impact the oxidative stress pathways, while those with antitumor activity might affect cell proliferation and apoptosis pathways.

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their chemical structure . Some might be well absorbed and distributed in the body, while others might be rapidly metabolized and excreted. The impact on bioavailability would depend on these properties.

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects could range from reduced inflammation and pain (for analgesic and anti-inflammatory activities) to inhibited microbial growth (for antimicrobial activity), among others .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide typically involves multiple steps:

  • Formation of the thiazole core through a condensation reaction.

  • Introduction of the thiophen-2-yl ethyl group via a coupling reaction.

  • Addition of the cyclopentanecarboxamide moiety using amidation techniques. Reaction conditions involve the use of specific solvents, catalysts, and temperature controls to ensure optimal yields and purity.

Industrial Production Methods: Industrial production might leverage large-scale reactors for batch or continuous synthesis. Parameters such as reactant concentration, pressure, and temperature are meticulously controlled to maintain consistency and high yield. Catalysts and solvent recycling are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various reactions:

  • Oxidation: : Can be oxidized at the thiazole ring or the thiophene moiety under specific conditions.

  • Reduction: : Potential reduction at the carbonyl group.

  • Substitution: : Functional groups on the thiazole or cyclopentanecarboxamide can undergo nucleophilic or electrophilic substitution.

Common Reagents and Conditions

  • Oxidizing agents: : Like potassium permanganate or hydrogen peroxide.

  • Reducing agents: : Such as lithium aluminum hydride or sodium borohydride.

  • Substitution reactions: : May require reagents like halogens, alkylating agents, or acids/bases.

Major Products: Products vary based on the reaction type but might include oxidized derivatives, reduced forms with modified functional groups, or substituted analogs with different side chains.

Scientific Research Applications

N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide serves diverse scientific applications:

  • Chemistry: : As a reagent or intermediate in synthetic organic chemistry.

  • Biology: : Potential use in studies involving enzyme interactions or metabolic pathways.

  • Medicine: : Exploration of pharmacological properties, including potential therapeutic effects.

  • Industry: : Used in the development of new materials or as a precursor for other industrial chemicals.

Comparison with Similar Compounds

Compared to similar compounds:

  • N-(2-thiazolyl)cyclopentanecarboxamide: lacks the thiophen-2-yl ethyl group, impacting its reactivity and binding properties.

  • N-(4-(methylthio)thiazol-2-yl)cyclopentanecarboxamide: features different functional groups, leading to variations in chemical behavior and applications.

By highlighting these differences, we underscore the uniqueness of N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide in terms of its structural features and resultant properties.

Properties

IUPAC Name

N-[4-[2-oxo-2-(2-thiophen-2-ylethylamino)ethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c21-15(18-8-7-14-6-3-9-23-14)10-13-11-24-17(19-13)20-16(22)12-4-1-2-5-12/h3,6,9,11-12H,1-2,4-5,7-8,10H2,(H,18,21)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAPSMFPPXWWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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